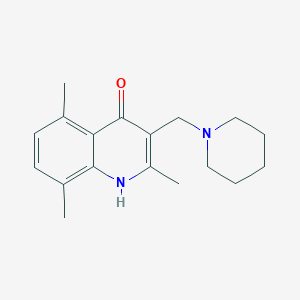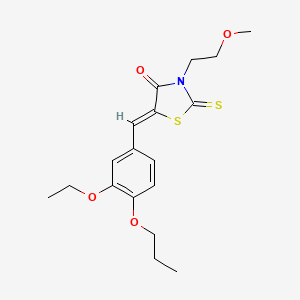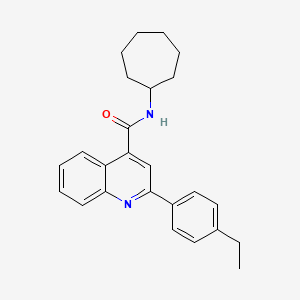![molecular formula C16H12ClNO3S B4748806 5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4748806.png)
5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione, commonly known as Ciglitazone, is a member of the thiazolidinedione class of drugs. It is a potent and selective agonist of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism. Ciglitazone has been extensively studied for its potential therapeutic applications in the treatment of various metabolic disorders, such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease.
Mecanismo De Acción
Ciglitazone exerts its pharmacological effects by binding to and activating PPARγ, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell proliferation. Activation of PPARγ by ciglitazone leads to increased insulin sensitivity, glucose uptake, and lipid metabolism, as well as decreased inflammation and cell proliferation.
Biochemical and Physiological Effects
Ciglitazone has been shown to improve glucose tolerance, insulin sensitivity, and glycemic control in animal models and human clinical trials. It has also been found to reduce plasma triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels. Ciglitazone has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, it has been investigated for its potential anti-cancer properties, as it has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ciglitazone has several advantages for use in laboratory experiments. It is a potent and selective agonist of PPARγ, which allows for the specific activation of this nuclear receptor. It has also been extensively studied for its pharmacological effects and has been shown to be effective in animal models and human clinical trials. However, there are also limitations to the use of ciglitazone in laboratory experiments. It has been found to have off-target effects on other nuclear receptors, such as PPARα and PPARδ, which may complicate the interpretation of experimental results. Additionally, ciglitazone has been associated with adverse effects, such as weight gain and edema, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on ciglitazone. One area of interest is the development of novel PPARγ agonists with improved pharmacological properties and fewer adverse effects. Another area of interest is the investigation of the potential anti-cancer properties of ciglitazone and other PPARγ agonists. Additionally, there is ongoing research on the role of PPARγ in the regulation of inflammation and immune function, which may lead to the development of new therapies for inflammatory and autoimmune diseases. Finally, there is a need for further investigation into the off-target effects of ciglitazone and other PPARγ agonists, which may provide insights into the molecular mechanisms underlying their pharmacological effects.
Aplicaciones Científicas De Investigación
Ciglitazone has been extensively studied for its potential therapeutic applications in the treatment of various metabolic disorders, such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease. It has been shown to improve insulin sensitivity, glucose uptake, and lipid metabolism in animal models and human clinical trials. Ciglitazone has also been investigated for its potential anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3S/c1-2-18-15(19)14(22-16(18)20)9-12-7-8-13(21-12)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDMYANIYCBLTQ-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4748739.png)
![3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyano-N-1-naphthylacrylamide](/img/structure/B4748744.png)
![2-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4748748.png)


![ethyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4748787.png)

![N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4748790.png)
![2-(4-chlorophenoxy)-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4748792.png)
![2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]-N-isopropylbenzamide](/img/structure/B4748795.png)
![methyl 3-(3-chlorobenzyl)-7-cyclopropyl-1-(2-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4748801.png)

![5-[ethyl(phenyl)amino]-3-pentyn-1-yl acetate](/img/structure/B4748813.png)
